5-(5-Methoxypyridin-3-yl)pyridin-2-amine
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Overview
Description
5-(5-Methoxypyridin-3-yl)pyridin-2-amine is a heterocyclic compound that features two pyridine rings, one of which is substituted with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxypyridin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 5-(5-Hydroxypyridin-3-yl)pyridin-2-amine.
Reduction: 5-(5-Methoxypiperidin-3-yl)piperidin-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
5-(5-Methoxypyridin-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridin-3-amine: A simpler analog with only one pyridine ring.
2-Amino-5-methoxypyridine: Another analog with the amino and methoxy groups on the same pyridine ring.
N-(5-Methoxypyridin-3-yl)benzylamine: A compound with a benzyl group attached to the pyridine ring.
Uniqueness
5-(5-Methoxypyridin-3-yl)pyridin-2-amine is unique due to its dual pyridine structure, which can provide enhanced binding interactions and specificity in biological systems. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(5-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-9(5-13-7-10)8-2-3-11(12)14-6-8/h2-7H,1H3,(H2,12,14) |
InChI Key |
NYCOGWDQMYCAQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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